1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.: 1443305-71-2
VCID: VC13542747
InChI: InChI=1S/C13H10ClFS/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F
Molecular Formula: C13H10ClFS
Molecular Weight: 252.73 g/mol

1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

CAS No.: 1443305-71-2

Cat. No.: VC13542747

Molecular Formula: C13H10ClFS

Molecular Weight: 252.73 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene - 1443305-71-2

Specification

CAS No. 1443305-71-2
Molecular Formula C13H10ClFS
Molecular Weight 252.73 g/mol
IUPAC Name 1-chloro-3-[(2-fluorophenyl)methylsulfanyl]benzene
Standard InChI InChI=1S/C13H10ClFS/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2
Standard InChI Key FJQJESYRHURATQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F
Canonical SMILES C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central benzene ring with two distinct substituents:

  • A fluorine atom at the ortho position (C-2).

  • A sulfanylmethyl group (-SCH2_2-) bridging to a 3-chlorophenyl ring at the meta position.

This arrangement creates steric and electronic effects that influence reactivity. The fluorine atom’s electronegativity enhances the ring’s electrophilicity, while the sulfanylmethyl group introduces nucleophilic potential via the sulfur atom.

Spectroscopic Signatures

Key spectral data for structural confirmation include:

  • 1^1H NMR: Aromatic protons (6.5–8.0 ppm), SCH2_2 protons as a singlet (~3.5–4.0 ppm).

  • 13^{13}C NMR: Aromatic carbons (110–140 ppm), SCH2_2 carbon (~35 ppm).

  • FT-IR: C-F stretch (~1,100 cm1^{-1}), C-Cl stretch (~700 cm1^{-1}), S-CH2_2 bend (~650 cm1^{-1}).

Table 1: Fundamental Properties of 1-Fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

PropertyValue/Descriptor
CAS No.1443305-71-2
Molecular FormulaC13H10ClFS\text{C}_{13}\text{H}_{10}\text{ClFS}
Molecular Weight252.73 g/mol
IUPAC Name1-chloro-3-[(2-fluorophenyl)methylsulfanyl]benzene
SMILESC1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)F
InChI KeyFJQJESYRHURATQ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Thiol Preparation: 3-Chlorobenzenethiol is generated via reduction of 3-chlorophenyl disulfide.

  • Nucleophilic Substitution: Reacting 3-chlorobenzenethiol with 2-fluorobenzyl chloride in the presence of a base (e.g., K2_2CO3_3) yields the target compound.

3-ClC6H4SH+2-FC6H4CH2ClBase3-ClC6H4SCH2C6H4-2-F+HCl\text{3-ClC}_6\text{H}_4\text{SH} + \text{2-FC}_6\text{H}_4\text{CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{3-ClC}_6\text{H}_4\text{SCH}_2\text{C}_6\text{H}_4\text{-2-F} + \text{HCl}

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Post-synthesis purification via column chromatography or crystallization ensures compliance with research-grade standards.

Applications and Functional Utility

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery, particularly for:

  • Antimicrobial Agents: Analogous structures inhibit bacterial cell wall synthesis.

  • Kinase Inhibitors: The sulfanylmethyl group chelates metal ions in enzyme active sites.

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to the sulfur atom’s radical scavenging properties. Its halogenated structure also enhances flame retardancy in epoxy resins.

Biological Activity and Toxicology

Mechanistic Insights

While direct studies are scarce, structurally related compounds exhibit:

  • Antifungal Activity: Disruption of ergosterol biosynthesis via lanosterol 14α-demethylase inhibition.

  • Cytotoxic Effects: Induction of apoptosis in cancer cell lines (e.g., MCF-7, HeLa).

Future Research Directions

Biological Screening

Priority areas include:

  • In Vitro Assays: Evaluate IC50_{50} values against pathogenic fungi and cancer cells.

  • ADMET Profiling: Assess absorption, distribution, and metabolic stability.

Synthetic Optimization

Develop enantioselective routes to access chiral derivatives for asymmetric catalysis.

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